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molecular formula C12H14N2O2S B8332176 2-(1-Phenylsulphonyl-3-pyrrolyl)ethylamine

2-(1-Phenylsulphonyl-3-pyrrolyl)ethylamine

Cat. No. B8332176
M. Wt: 250.32 g/mol
InChI Key: LRIZCQPNMOQXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05258378

Procedure details

Boron trifluoride etherate (17.7 g) was added under nitrogen with ice-cooling to sodium borohydride (3.94 g) suspended in tetrahydrofuran (150 ml). After stirring at room temperature for fifteen minutes 2-(1-phenylsulphonyl-3-pyrrolyl)-1-nitroethylene (5.78 g) (prepared according to Synthetic Communications, 15 (1), 71-74 (1985)), dissolved in tetrahydrofuran (80 ml) was added dropwise. The mixture was refluxed overnight, quenched by the addition of ice-water, acidified with 5M hydrochloric acid and refluxed for a further two hours. The aqueous layer was washed with ether and the amine liberated by the addition of 0.880 ammonia solution which was extracted into dichloromethane. The extracts were washed with water, dried and evaporated to give pure product as an oil.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
3.94 g
Type
reactant
Reaction Step Two
Quantity
5.78 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
B(F)(F)F.CCOCC.[BH4-].[Na+].[C:12]1([S:18]([N:21]2[CH:25]=[CH:24][C:23]([CH:26]=[CH:27][N+:28]([O-])=O)=[CH:22]2)(=[O:20])=[O:19])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>O1CCCC1>[C:12]1([S:18]([N:21]2[CH:25]=[CH:24][C:23]([CH2:26][CH2:27][NH2:28])=[CH:22]2)(=[O:19])=[O:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
17.7 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Two
Name
Quantity
3.94 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
5.78 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=C(C=C1)C=C[N+](=O)[O-]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched by the addition of ice-water
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for a further two hours
Duration
2 h
WASH
Type
WASH
Details
The aqueous layer was washed with ether
ADDITION
Type
ADDITION
Details
the amine liberated by the addition of 0.880 ammonia solution which
EXTRACTION
Type
EXTRACTION
Details
was extracted into dichloromethane
WASH
Type
WASH
Details
The extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give pure product as an oil

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=C(C=C1)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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